molecular formula C8H6BrNO B8526403 1-(6-Bromopyridin-2-yl)prop-2-yn-1-ol

1-(6-Bromopyridin-2-yl)prop-2-yn-1-ol

Cat. No. B8526403
M. Wt: 212.04 g/mol
InChI Key: AHBPKCUSDYUAMV-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a solution of 1-(6-bromopyridin-2-yl)prop-2-yn-1-ol (Example 512 Step 1) (1.00 g, 4.72 mmol) in CH2Cl2 (30 mL) was added Dess-Martin periodinane (4.00 g, 9.43 mmol). The reaction was stirred at room temperature for 2 h. It was subsequently diluted with CH2Cl2 and washed with 20% Na2S2O3. The combined organic layers were dried (MgSO4), filtered, and evaporated. Flash chromatography (0-25% EtOAc/hexanes) afforded the title compound as a colorless solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]([OH:11])[C:9]#[CH:10])[CH:5]=[CH:4][CH:3]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Br:1][C:2]1[N:7]=[C:6]([C:8](=[O:11])[C:9]#[CH:10])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(C#C)O
Name
Quantity
4 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 20% Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(C#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.